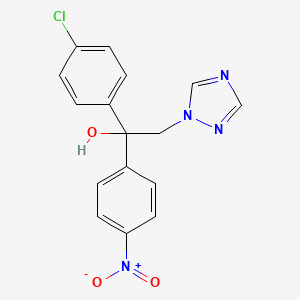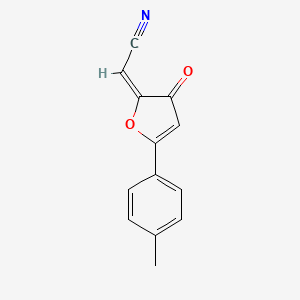
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICI 159053 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ICI 159053 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperatures and pressures. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
ICI 159053 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of ICI 159053.
Aplicaciones Científicas De Investigación
ICI 159053 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its interactions with biological molecules and potential therapeutic effects. In medicine, ICI 159053 is explored for its potential as a drug candidate, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of ICI 159053 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets involved may vary, but they often include key enzymes and receptors that play crucial roles in cellular processes.
Comparación Con Compuestos Similares
ICI 159053 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, but ICI 159053 often stands out due to its specific reactivity and applications. Some similar compounds include Leu-Asp-His (CHEBI:159053) and other derivatives with related chemical structures .
Propiedades
Número CAS |
100567-93-9 |
|---|---|
Fórmula molecular |
C16H13ClN4O3 |
Peso molecular |
344.75 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1-(4-nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13ClN4O3/c17-14-5-1-12(2-6-14)16(22,9-20-11-18-10-19-20)13-3-7-15(8-4-13)21(23)24/h1-8,10-11,22H,9H2 |
Clave InChI |
BLPLNPBGGBRLIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















